methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate hydrochloride
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Overview
Description
Methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C11H21NO2·HCl. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is commonly used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It’s known that its derivatives, like tempo, are crucial for selective oxidation processes in alcohol to aldehyde/ketone conversions . This suggests that the compound might interact with its targets to induce specific biochemical changes.
Biochemical Pathways
Its derivatives are known to be involved in oxidation processes , suggesting that it might influence related biochemical pathways.
Result of Action
Its derivatives are known to play a role in selective oxidation processes , which might suggest potential cellular effects.
Action Environment
It’s known that the compound is stable at room temperature and soluble in water and alcohol , which suggests that these factors might influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 2,2,6,6-tetramethylpiperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized chemical reactions that ensure high yield and purity. The process involves large-scale reactors and controlled reaction conditions to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted piperidines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: The compound is explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.
Industry: It is utilized in the manufacturing of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: A closely related compound without the carboxylate group.
N-tert-Butyl-4-piperidone: Another piperidine derivative with different functional groups.
Uniqueness: Methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate hydrochloride is unique due to its combination of the piperidine ring and the carboxylate group, which provides distinct chemical reactivity and stability compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique properties and applications make it a valuable compound in research and production.
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Properties
CAS No. |
2402831-31-4 |
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Molecular Formula |
C11H22ClNO2 |
Molecular Weight |
235.8 |
Purity |
95 |
Origin of Product |
United States |
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